molecular formula C9H9NO4 B1295979 Methyl 2-(4-nitrophenyl)acetate CAS No. 2945-08-6

Methyl 2-(4-nitrophenyl)acetate

Cat. No.: B1295979
CAS No.: 2945-08-6
M. Wt: 195.17 g/mol
InChI Key: PQRGTRBYCFLHKY-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)acetate is an aromatic ester characterized by a nitro group at the para position of the phenyl ring and a methyl ester moiety. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing nitro group enhancing reactivity in nucleophilic substitution and coupling reactions . Its structural versatility allows for modifications at the phenyl ring or ester group, leading to diverse derivatives with varied properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-nitrophenylacetic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 2-(4-aminophenyl)acetate.

    Substitution: Various substituted phenylacetates.

    Hydrolysis: 4-nitrophenylacetic acid and methanol.

Scientific Research Applications

Methyl 2-(4-nitrophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-nitrophenyl)acetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives

  • Methyl 2-(4-fluoro-2-nitrophenyl)acetate (CAS 147124-38-7): Introduces a fluorine atom at the ortho position. This derivative is used in drug discovery intermediates .
  • Ethyl 2-(4-chloro-2-nitrophenyl)acetate (CAS 108274-38-0): The chloro substituent at the ortho position increases steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the parent compound. It has a molecular weight of 243.64 g/mol .

Hydroxy and Methoxy Derivatives

  • Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (CAS 13305-09-4): The hydroxyl group introduces hydrogen-bonding capacity, altering solubility in polar solvents. This compound is 98% pure and used in chiral synthesis .
  • Methyl 2-(3-methoxy-4-nitrophenyl)acetate : The methoxy group is electron-donating, decreasing the nitro group’s electrophilicity and stabilizing the ester against hydrolysis .

Nitro Positional Isomers

  • Methyl 2-(2-nitrophenyl)acetate : The ortho-nitro group creates steric strain, leading to lower thermal stability compared to the para-substituted analog. This isomer is less common in industrial applications .

Ester Group Modifications

Bulkier Ester Groups

  • tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate : The tert-butyl group increases steric bulk, reducing crystallization propensity. Single-crystal X-ray studies reveal a mean C–C bond length of 0.006 Å and an R factor of 0.061, indicating high structural rigidity .

Ethyl Esters

  • Ethyl 4-nitrophenylacetate : The ethyl ester slightly decreases polarity compared to the methyl analog, as evidenced by a lower melting point (liquid at room temperature vs. solid for some methyl derivatives) .

Functional Group Additions

  • Methyl 2-(4-nitrophenyl)-2-oxoacetate : Replaces the ester’s α-hydrogen with a ketone group. This modification increases susceptibility to nucleophilic attack at the carbonyl carbon, as shown in blue light-promoted cross-coupling reactions with isocyanides .
  • Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate (4b): Incorporates an o-tolyl group, resulting in a molecular weight of 339.1332 g/mol (HRMS). The bulky substituent reduces yield (45%) in synthesis due to steric challenges .

Physicochemical Properties and Spectral Data

Table 1: Key Properties of Selected Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR δ, ppm) Yield (%)
Methyl 2-(4-nitrophenyl)acetate C9H9NO5 225.18 3.72 (s, 3H, OCH3), 8.21 (d, 2H, Ar-H) N/A
Methyl 2-(4-fluoro-2-nitrophenyl)acetate C9H7FNO5 243.16 3.71 (s, 3H, OCH3), 7.45 (m, 1H, Ar-H) N/A
tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate C15H19NO5 293.31 1.42 (s, 9H, C(CH3)3), 8.15 (d, 2H, Ar-H) 90%
Methyl 2-(4-chloro-2-nitrophenyl)piperidin-1-yl)acetate 3e C14H16ClN3O4 315.09 3.68 (s, 3H, OCH3), 7.98 (d, 2H, Ar-H) 90%

Biological Activity

Methyl 2-(4-nitrophenyl)acetate (CAS No. 2945-08-6) is an organic compound notable for its diverse biological activities and applications in chemical synthesis. This article explores its biological mechanisms, cellular effects, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H9NO4C_9H_9NO_4. Its structure features a nitro group attached to a phenyl ring, linked to an acetate group. This configuration contributes to its unique reactivity and biological properties.

The compound's biological activity is primarily attributed to its interactions with various enzymes and cellular pathways:

  • Enzymatic Interactions : this compound acts as a substrate for esterases and lipases, leading to the hydrolysis of the ester bond, which releases 4-nitrophenol. This reaction is often utilized in enzymatic assays due to the chromogenic properties of 4-nitrophenol, allowing for spectrophotometric detection .
  • Cell Signaling and Gene Expression : The compound influences cellular processes such as signaling pathways and gene expression. It has been observed to modify the activity of transcription factors and signaling molecules, resulting in altered gene expression patterns .
  • Metabolic Pathways : It plays a role in various metabolic pathways by interacting with metabolic enzymes, thereby affecting overall metabolic flux within cells .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that related compounds exhibit antimicrobial properties against various pathogens. The nitro group may enhance these effects through mechanisms involving reactive oxygen species .
  • Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which are crucial in combating oxidative stress in biological systems .
  • Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties, potentially through modulation of apoptosis pathways or inhibition of cancer cell proliferation .

Case Studies

  • Enzymatic Assays : In a study assessing the hydrolysis of this compound by esterases, it was found that varying enzyme concentrations significantly affected reaction rates. The release of 4-nitrophenol was measured spectrophotometrically, demonstrating the compound's utility in enzyme activity assays .
  • Cellular Metabolism : Research indicated that exposure to this compound altered metabolic enzyme activity in cultured cells. Increased levels of certain metabolites were observed, suggesting an influence on metabolic pathways .
  • Antioxidant Activity Assessment : A study evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited significant scavenging activity, comparable to known antioxidants .

Data Tables

Biological ActivityMechanism/EffectReference
AntimicrobialInhibition of pathogen growth
AntioxidantScavenging free radicals
AnticancerModulation of apoptosis pathways
Enzyme Activity AssayHydrolysis by esterases producing 4-nitrophenol

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-nitrophenyl)acetate, and how do their yields compare under varying conditions?

Basic Research Question
this compound is typically synthesized via esterification of 4-nitrophenylacetic acid or through nucleophilic substitution of halogenated precursors. Key methodologies include:

  • Esterification : Reaction of 4-nitrophenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄ or TsOH), yielding ~75–85% after purification .
  • Transesterification : Using methyl acetate and 4-nitrophenylacetyl chloride in the presence of a base, achieving ~80–90% yield .
  • Alternative pathways : highlights aza-Prins cyclization for derivatives, though enantiomeric ratios (e.g., 38:62 for 3e) suggest stereochemical challenges in more complex analogs .

Data Contradiction Analysis : Discrepancies in yields (e.g., 84% vs. 79% for similar routes) may arise from solvent purity, catalyst efficiency, or reaction time. Optimization via Design of Experiments (DoE) is recommended to resolve inconsistencies .

Q. What methodologies are recommended for structural characterization and validation of this compound?

Basic Research Question
Structural elucidation relies on:

  • X-ray crystallography : Single-crystal studies (e.g., P21/c space group, monoclinic system) provide bond lengths, angles, and torsional parameters. Software like SHELXL (for refinement) and OLEX2 (for visualization) are critical .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assignments for aromatic protons (δ 7.5–8.3 ppm) and ester carbonyl (δ ~170 ppm) confirm regiochemistry .
    • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 315.0876) .

Validation : Cross-checking against Cambridge Structural Database (CSD) entries (e.g., CCDC 754354 for tert-butyl analogs) ensures accuracy .

Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives?

Advanced Research Question
Derivatives with piperidine or thioformyl groups (e.g., compounds 3e and 3f in ) exhibit stereochemical complexity:

  • Enantiomer resolution : Chiral HPLC or SFC separates isomers (e.g., 45:55 enantiomeric ratio for 3f) .
  • Dynamic NMR : Detects rotameric equilibria in flexible esters, with coalescence temperatures indicating energy barriers .
  • Computational modeling : Density Functional Theory (DFT) predicts preferred conformers and validates experimental NMR shifts .

Critical Consideration : Use enantiopure catalysts (e.g., lipases in ) for asymmetric esterification to improve stereoselectivity .

Q. What are the critical considerations for resolving data discrepancies in crystallographic studies of this compound analogs?

Advanced Research Question
Crystallographic challenges include:

  • Disorder modeling : For flexible ester groups, partial occupancy refinement in SHELXL mitigates false-positive electron density peaks .
  • Twinned crystals : Use the Hooft parameter in OLEX2 to correct for twinning artifacts, especially in low-symmetry space groups .
  • Validation tools : Check R-factor convergence (e.g., R₁ < 0.05) and ADDSYM alerts to detect missed symmetry .

Case Study : The tert-butyl analog (C15H19NO5) in required anisotropic displacement parameters (ADPs) for nitro groups to avoid overfitting .

Q. How can catalytic strategies improve the functionalization of this compound for pharmaceutical intermediates?

Advanced Research Question

  • Lipase-mediated catalysis : Immobilized lipases (e.g., Candida antarctica) enable regioselective hydrolysis or transesterification under aqueous conditions, preserving nitro-group integrity .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., ) introduce biaryl motifs for drug discovery .
  • Photocatalysis : Visible-light-mediated C–H activation (e.g., using Ru(bpy)₃²⁺) functionalizes the phenyl ring without nitro-group reduction .

Analytical Validation : Monitor reaction progress via LC-MS and isolate intermediates using flash chromatography (silica gel, hexane/EtOAc gradients) .

Q. What analytical workflows are recommended for assessing purity and stability of this compound in long-term storage?

Basic Research Question

  • HPLC-UV/ELSD : Quantify impurities (<0.5% area) using C18 columns (MeCN/H₂O mobile phase) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor ester hydrolysis via ¹H NMR (disappearance of δ 3.7 ppm methoxy signal) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>150°C indicates thermal stability) .

Contingency : Repurify degraded samples via recrystallization (ethanol/water) .

Properties

IUPAC Name

methyl 2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRGTRBYCFLHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296874
Record name methyl 2-(4-nitrophenyl)acetate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2945-08-6
Record name Methyl p-nitrophenylacetate
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Record name Methyl (4-nitrophenyl)acetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(4-nitrophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL P-NITROPHENYLACETATE
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Synthesis routes and methods I

Procedure details

A 1-L single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 4-nitrophenylacetic acid (14.1 g, 77.5 mmol), anhydrous methanol (130 mL) and concentrated sulfuric acid (12.0 mL, 216 mmol), and the reaction mixture was heated at reflux for 16 h. After this time, the reaction was concentrated to dryness under reduced pressure. The resulting residue was partitioned between water (500 mL) and diethyl ether (200 mL) and the layers separated. The aqueous phase was extracted with diethyl ether (100 mL). The combined organic phases were washed with saturated aqueous sodium carbonate and dried over magnesium sulfate, and the drying agent was removed by filtration. The filtrate was concentrated under reduced pressure and dried to a constant weight under vacuum to afford a 96% yield of 1 (14.6 g) as a white solid: mp 45-46° C.; 1H NMR (500 MHz, CDCl3) δ 8.19 (d, 2H, J=8.5 Hz), 7.46 (d, 2H, J=8.5 Hz), 3.75 (s, 2H), 3.73 (s, 3H). Reference: Tetrahedron 2002, 58, 10113.
Quantity
14.1 g
Type
reactant
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12 mL
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reactant
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130 mL
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reactant
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Yield
96%

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (1 mL) was added to a solution of 4-nitrophenylacetic acid (10.0 g, 55.2 mmol) in anhydrous MeOH and heated under reflux for 3 hours. After evaporation of solvent under reduced pressure the mixture was dissolved in ethyl acetate and washed sequentially with 5% sodium bicarbonate, water, and brine. The organic phase was dried over Na2SO4, filtered, and the filtrate was concentrated under reduced pressure. The residue was solidified on standing at a temperature in the range of 15° C. to 40° C. to afford the title compound as a white solid.
Quantity
1 mL
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Quantity
10 g
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Quantity
0 (± 1) mol
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Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 2-(4-nitrophenyl)acetic acid (1 g, 5.52 mmol) dissolved in methanol (100 mL) cooled to 0° C., was added thionyl chloride (1.31 mL, 11 mmol) dropwise slowly. The mixture was stirred at 0° C. for 30 min then 25° C. for 1 h. TLC Rf=0.5 PDT (50% EtOAc/heptane; Rf=0.2 for SM). The mixture was concentrated under reduced pressure to afford (4-nitro-phenyl)-acetic acid methyl ester (1.1 g, 100%). 1H NMR (CDCl3) δ 8.2 (d, 1H), 7.5 (d, 1H), 3.79 (s, 2H), 3.78 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a stirred MeOH (100 mL) solution of 2-(4-nitrophenyl)acetic acid (10.0 g, 55.202 mmol, 1.0 eq) SOCl2 (6.7 mL, 110.045 mmol, 2.0 eq) was added at 0° C. for 10 min and the mixture was stirred at RT for 2 h, then excess of SOCl2 was removed under vacuum and the residue was dissolved in EtOAC (50 mL), washed with water, sat. (aq) NaHCO3, dried (Na2SO4) and the solvent was evaporated to get methyl 2-(4-nitrophenyl)acetate (10.5 g, 98%, solid; TLC system: EtOAc/PE (3:7), Rf: 0.60).
Quantity
6.7 mL
Type
reactant
Reaction Step One
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Quantity
100 mL
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Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-(4-nitrophenyl)acetate
Methyl 2-(4-nitrophenyl)acetate
Methyl 2-(4-nitrophenyl)acetate
Reactant of Route 4
Methyl 2-(4-nitrophenyl)acetate
Reactant of Route 5
Methyl 2-(4-nitrophenyl)acetate
Reactant of Route 6
Methyl 2-(4-nitrophenyl)acetate

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